molecular formula C12H17NO2 B3001289 Ethyl 3-(1-aminoethyl)-4-methylbenzoate CAS No. 2248278-89-7

Ethyl 3-(1-aminoethyl)-4-methylbenzoate

Cat. No. B3001289
CAS RN: 2248278-89-7
M. Wt: 207.273
InChI Key: VTAODJUBTIZQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-aminoethyl)-4-methylbenzoate, commonly known as Ethyl MDA or MDEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the well-known drug MDMA (3,4-methylenedioxymethamphetamine), which has been widely used recreationally due to its psychoactive effects. However, Ethyl MDA is not intended for human consumption and is primarily used for scientific research purposes. In

Mechanism Of Action

Ethyl MDA acts as a serotonin and dopamine releaser, which means it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of serotonin and dopamine. The combined effects of Ethyl MDA on these neurotransmitters result in altered mood, cognition, and behavior.
Biochemical and Physiological Effects:
The precise biochemical and physiological effects of Ethyl MDA are not fully understood. However, it is known that Ethyl MDA can cause changes in heart rate, blood pressure, body temperature, and respiration. It can also cause alterations in mood, cognition, and behavior, including increased empathy, sociability, and euphoria.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl MDA in scientific research is that it is a well-defined chemical compound that can be synthesized with high purity. This allows for precise dosing and control in experiments. However, Ethyl MDA is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the psychoactive effects of Ethyl MDA can make it challenging to design experiments that isolate its effects on specific physiological or biochemical pathways.

Future Directions

There are several potential future directions for research on Ethyl MDA. One area of interest is investigating the long-term effects of Ethyl MDA on the brain and behavior. Another area of interest is exploring the potential therapeutic uses of Ethyl MDA or related compounds in treating psychiatric disorders such as depression or anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ethyl MDA and its interactions with other neurotransmitters in the brain.
In conclusion, Ethyl 3-(1-aminoethyl)-4-methylbenzoate is a chemical compound that has been primarily used for scientific research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Ethyl MDA is not intended for human consumption, continued research on this and related compounds has the potential to increase our understanding of the brain and its functions.

Synthesis Methods

The synthesis of Ethyl MDA involves the reaction between 3,4-methylenedioxyphenylacetone and ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The purity of the final product is critical for scientific research purposes.

Scientific Research Applications

Ethyl MDA has been used in various scientific research studies, primarily as a tool to investigate the physiological and biochemical effects of phenethylamines on the central nervous system. It has been used to study the role of serotonin and dopamine in the brain and their interactions with other neurotransmitters. Additionally, Ethyl MDA has been used in studies to investigate the effects of phenethylamines on mood, cognition, and behavior.

properties

IUPAC Name

ethyl 3-(1-aminoethyl)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-8(2)11(7-10)9(3)13/h5-7,9H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAODJUBTIZQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-aminoethyl)-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.